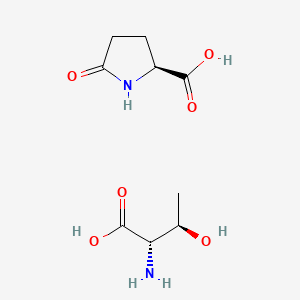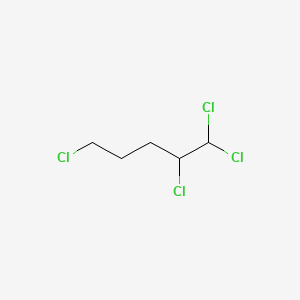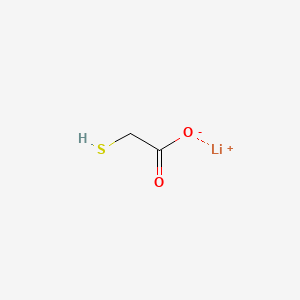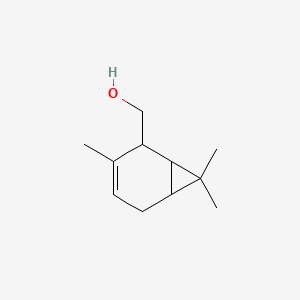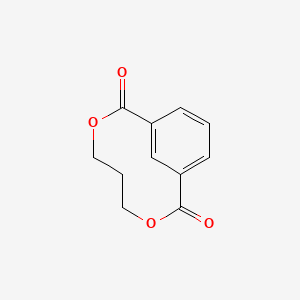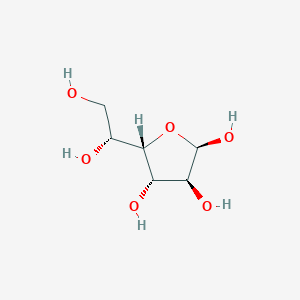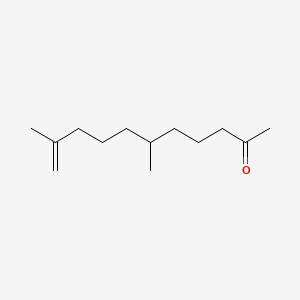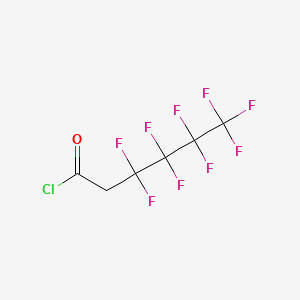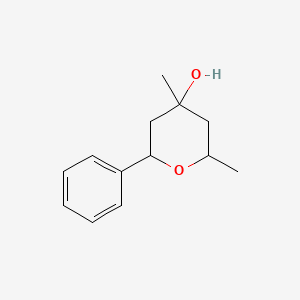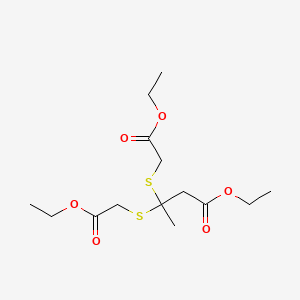
Ethyl 3,3-bis((2-ethoxy-2-oxoethyl)thio)butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 267-958-1, also known as [1,3,8,10-tetrahydro-1,3,8,10-tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9-diyl]di-m-phenylene bis (thiocyanate), is a complex organic compound. It is primarily used as a pigment and is known for its bright red color. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which lists chemical substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Métodos De Preparación
The preparation of EINECS 267-958-1 involves dissolving bismuth sulfide in sulfuric acid and reacting it with organic dyes under acidic conditions. . Industrial production methods typically involve large-scale synthesis in controlled environments to ensure the purity and consistency of the pigment.
Análisis De Reacciones Químicas
EINECS 267-958-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxides, while substitution reactions may yield various substituted derivatives.
Aplicaciones Científicas De Investigación
EINECS 267-958-1 has a wide range of scientific research applications:
Chemistry: It is used as a pigment in various chemical formulations, including paints, coatings, and plastic products.
Biology: The compound’s stability and resistance to light and heat make it useful in biological staining and imaging techniques.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of EINECS 267-958-1 primarily involves its interaction with light and heat. The compound’s molecular structure allows it to absorb and reflect specific wavelengths of light, giving it its characteristic bright red color. This property is utilized in various applications, from pigments in paints to biological staining.
Comparación Con Compuestos Similares
EINECS 267-958-1 can be compared with other similar compounds, such as:
Sulfur Red 11: Another pigment with similar properties and applications.
Pigment Red 108: Known for its bright red color and stability.
Bismuth sulfide derivatives: These compounds share similar preparation methods and applications.
The uniqueness of EINECS 267-958-1 lies in its specific molecular structure, which provides exceptional stability and resistance to light and heat, making it a preferred choice in various industrial and scientific applications .
Propiedades
Número CAS |
67959-61-9 |
|---|---|
Fórmula molecular |
C14H24O6S2 |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
ethyl 3,3-bis[(2-ethoxy-2-oxoethyl)sulfanyl]butanoate |
InChI |
InChI=1S/C14H24O6S2/c1-5-18-11(15)8-14(4,21-9-12(16)19-6-2)22-10-13(17)20-7-3/h5-10H2,1-4H3 |
Clave InChI |
SHNHPBBQUGHACF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)(SCC(=O)OCC)SCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


